molecular formula C14H20N2O2 B3091365 (R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate CAS No. 1217696-54-2

(R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

Cat. No.: B3091365
CAS No.: 1217696-54-2
M. Wt: 248.32 g/mol
InChI Key: QDGMWECEVJXVJU-CYBMUJFWSA-N
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Description

(R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate (CAS 1217696-54-2) is a chiral pyrrolidine derivative of high value in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol, serves as a crucial synthetic intermediate and building block for the development of more complex, optically active molecules . The (R)-enantiomer is particularly significant for constructing chiral ligands, catalysts, and for incorporation into potential drug candidates where the stereochemistry at the 3-position of the pyrrolidine ring is critical for biological activity and selectivity . Its structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a dimethylamino moiety, makes it a versatile precursor in organic synthesis. The Cbz group can be readily removed under mild conditions, allowing for further functionalization of the pyrrolidine nitrogen, while the dimethylamino group offers a handle for additional chemical modifications . As a scaffold, it is instrumental in exploring structure-activity relationships in drug discovery programs. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

benzyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMWECEVJXVJU-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ®-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-3-(dimethylamino)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

®-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

®-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Substituent at 3-Position Key Functional Properties
(R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate (Target) Dimethylamino Basic, moderate polarity, potential for protonation
Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate Benzylidene, oxo, m-tolyl Bulky aromatic groups, ketone functionality
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl Polar, alcohol group for hydrogen bonding
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate 2-Hydroxyethoxy Flexible ether-alcohol chain, hydrophilic
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate Methylsulfonyloxy Electrophilic leaving group, enhances reactivity
Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate (EG-I-2279-R-M-TOL-CBZ)
  • Synthesis : Prepared via phosphine-catalyzed cycloisomerization (General Procedure 1) with 81% yield.
  • Optical Activity : [α]D²⁸ = +39.51 (c 1, CHCl₃); 83% enantiomeric excess (ee) confirmed by HPLC (IC column).
  • Applications : Demonstrates utility in constructing chiral, densely substituted pyrrolidones.
Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Regulatory Compliance : Requires detailed Certificate of Analysis (CoA) per USFDA guidelines, including supplier data, transportation records, and conformity evidence.
  • Applications : Likely used as a pharmaceutical intermediate due to stringent quality controls.
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
  • Commercial Availability : Marketed by Hairui Chemical (CAS 1353982-74-7), indicating industrial relevance.
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
  • Reactivity : Methylsulfonyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions.
  • Structural Similarity : 0.91 similarity score to the target compound, suggesting overlapping synthetic applications.

Comparative Research Findings

  • Polarity and Solubility: Hydroxymethyl () and hydroxyethoxy () analogs exhibit higher polarity than the dimethylamino variant, likely impacting solubility and pharmacokinetic profiles .
  • Regulatory Considerations : The stringent CoA requirements for the hydroxymethyl analog () underscore the importance of regulatory compliance for pharmaceutical intermediates, a factor relevant to the target compound’s development .
  • Reactivity Differences: Methylsulfonyloxy derivatives () prioritize synthetic versatility over biological activity, whereas the dimethylamino group may enable interactions with biological targets .

Biological Activity

(R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a benzyl group and a dimethylamino substituent. The stereochemistry of the compound is critical for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, modulating their activity. For instance, it has been noted for its selectivity towards serotonin transporters (SERT), which play a crucial role in mood regulation and other central nervous system functions .
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of metalloproteases, which are implicated in various pathological conditions such as hypertension and cardiac disorders .
  • Signal Transduction Modulation : By affecting signal transduction pathways, it may alter cellular responses, potentially leading to therapeutic effects in various diseases.

Antimicrobial Properties

Recent studies have explored the antibacterial and antifungal activities of pyrrolidine derivatives, including those related to this compound. For example, certain pyrrolidine compounds exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • CNS Disorders : Due to its interaction with SERT, it may have implications in treating conditions like depression and anxiety disorders .
  • Cardiovascular Diseases : Its ability to inhibit metalloproteases suggests potential use in managing cardiovascular conditions associated with vasoconstriction and ischemia .

Study on SERT Selectivity

In one study, various analogues of this compound were tested for their binding affinities at SERT. The results demonstrated that specific structural modifications could enhance selectivity and potency, making them promising candidates for further development .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of pyrrolidine derivatives against several bacterial strains. The results indicated that certain modifications led to improved inhibitory effects, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Overview

Activity TypeTarget Pathway/OrganismObserved EffectReference
AntimicrobialGram-positive bacteriaMIC values ranging from 0.0039 to 0.025 mg/mL
CNS ModulationSERTPotential antidepressant effects
Enzyme InhibitionMetalloproteasesInhibition linked to cardiovascular diseases

Q & A

Q. 1.1. What are the recommended synthetic routes for (R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate to ensure high stereochemical purity?

Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Ring functionalization : Introduce the dimethylamino group via nucleophilic substitution or reductive amination under inert atmosphere (e.g., N₂) .
  • Benzylation : React with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .
  • Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to isolate the (R)-enantiomer. Optimize reaction temperature (-20°C to 25°C) and solvent polarity (THF/dichloromethane) to minimize racemization .

Q. 1.2. Which analytical techniques are critical for confirming the structure and enantiomeric excess (ee) of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and stereochemistry .
  • Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to determine ee ≥98% .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₅H₂₀N₂O₂; calc. 276.15 g/mol) and fragmentation patterns .

Q. 1.3. What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Intermediate for bioactive molecules : Used in synthesizing protease inhibitors or GPCR modulators due to its pyrrolidine scaffold and dimethylamino group .
  • Chiral building block : Explored in asymmetric synthesis for drug candidates targeting neurological disorders .

Advanced Research Questions

Q. 2.1. How does the (R)-configuration influence biological activity compared to (S)-enantiomers or racemic mixtures?

Answer:

  • Stereochemical selectivity : The (R)-configuration enhances binding affinity to specific targets (e.g., dopamine receptors) by optimizing spatial alignment of the dimethylamino group .
  • Case study : In receptor-binding assays, (R)-enantiomers showed 5× higher inhibition (IC₅₀ = 12 nM) than (S)-forms for a kinase target .
  • Validation : Use molecular docking simulations (AutoDock Vina) and X-ray crystallography to map interactions .

Q. 2.2. How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer pH) and confirm compound purity via HPLC .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or solvent effects (DMSO vs. aqueous buffers) .

Q. 2.3. What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce byproducts .
  • Solvent optimization : Replace THF with 2-MeTHF for better temperature control and recyclability .
  • Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time (yield improvement: 70% → 88%) .

Q. 2.4. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Answer:

  • Functional group modifications :
    • Alkylation : React with alkyl halides (e.g., methyl iodide) at the pyrrolidine nitrogen .
    • Cross-coupling : Use Suzuki-Miyaura reactions (Pd(PPh₃)₄, Cs₂CO₃) to introduce aryl/heteroaryl groups .
  • Biological testing : Screen derivatives against target panels (e.g., kinase assays) to correlate substituent effects with activity .

Q. 2.5. What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon/vacuum-sealed containers to minimize oxidation of the dimethylamino group .
  • Solvent compatibility : Dissolve in anhydrous DMSO (≤1% H₂O) for biological assays to avoid hydrolysis .

Q. 2.6. How can preliminary toxicity profiles be established for this compound?

Answer:

  • In vitro assays :
    • Ames test : Assess mutagenicity using Salmonella typhimurium strains (≥85% viability at 10 µM) .
    • hERG inhibition : Screen for cardiac toxicity via patch-clamp electrophysiology (IC₅₀ >30 µM recommended) .
  • In silico prediction : Use ADMET software (e.g., Schrödinger QikProp) to estimate hepatotoxicity and bioavailability .

Q. 2.7. Which techniques elucidate binding mechanisms with biological targets?

Answer:

  • Biophysical methods :
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD ≤100 nM preferred) .
    • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
  • Structural biology : Co-crystallize with target proteins (e.g., kinases) to resolve binding poses at 2.0 Å resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
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(R)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate

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